molecular formula C8H6Cl2O B1302680 3',5'-Dichloroacetophenone CAS No. 14401-72-0

3',5'-Dichloroacetophenone

Cat. No.: B1302680
CAS No.: 14401-72-0
M. Wt: 189.04 g/mol
InChI Key: JGMBBKVZFUHCJC-UHFFFAOYSA-N
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Description

3’,5’-Dichloroacetophenone is an organic compound with the molecular formula C8H6Cl2O. It is a derivative of acetophenone, where two chlorine atoms are substituted at the 3’ and 5’ positions of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Biochemical Analysis

Biochemical Properties

3’,5’-Dichloroacetophenone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to act as an intermediate in the synthesis of certain antitussive and antiasthmatic drugs . The compound interacts with enzymes involved in the metabolic pathways of these drugs, facilitating their synthesis and enhancing their therapeutic effects. The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to the activation or inhibition of specific biochemical pathways.

Cellular Effects

3’,5’-Dichloroacetophenone has been observed to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites . Additionally, 3’,5’-Dichloroacetophenone can impact cell signaling by interacting with receptors and other signaling molecules, thereby influencing cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, 3’,5’-Dichloroacetophenone exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Alternatively, it may activate enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions can lead to changes in gene expression, as the compound influences transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3’,5’-Dichloroacetophenone can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3’,5’-Dichloroacetophenone is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to the compound may lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 3’,5’-Dichloroacetophenone vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression . Toxic or adverse effects may be observed at very high doses, including cellular damage and disruption of normal physiological processes. These threshold effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

3’,5’-Dichloroacetophenone is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in the levels of specific metabolites . For example, it may enhance the production of certain metabolites by activating enzymes involved in their synthesis or inhibit the production of others by blocking key enzymatic steps.

Transport and Distribution

Within cells and tissues, 3’,5’-Dichloroacetophenone is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules.

Subcellular Localization

The subcellular localization of 3’,5’-Dichloroacetophenone is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may accumulate in the mitochondria, where it can influence metabolic processes, or in the nucleus, where it can affect gene expression. Understanding the subcellular localization of 3’,5’-Dichloroacetophenone is essential for elucidating its biochemical mechanisms and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3’,5’-Dichloroacetophenone can be synthesized through several methods. One common method involves the chlorination of acetophenone. In this process, acetophenone is treated with chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination.

Industrial Production Methods: In industrial settings, the production of 3’,5’-Dichloroacetophenone often involves the use of more efficient and scalable methods. One such method includes the acylation of m-dichlorobenzene with acetic anhydride in the presence of anhydrous aluminum trichloride as a catalyst . This method provides a higher yield and is more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3’,5’-Dichloroacetophenone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Dichlorobenzoic acids.

    Reduction: Dichlorobenzyl alcohols.

    Substitution: Various substituted acetophenones depending on the nucleophile used.

Scientific Research Applications

3’,5’-Dichloroacetophenone has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2,4-Dichloroacetophenone
  • 4-Amino-3,5-dichloroacetophenone
  • 2,5-Dichloroacetophenone

Comparison: 3’,5’-Dichloroacetophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to 2,4-Dichloroacetophenone, it has different reactivity and applications. The presence of chlorine atoms at the 3’ and 5’ positions makes it more suitable for certain synthetic routes and industrial applications .

Properties

IUPAC Name

1-(3,5-dichlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O/c1-5(11)6-2-7(9)4-8(10)3-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMBBKVZFUHCJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374147
Record name 3',5'-Dichloroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14401-72-0
Record name 3',5'-Dichloroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3,5-Dichloro-phenyl)-ethanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of methyl iodide (4 mL) in anhydrous Et2O (40 mL) was dropped into a suspension of magnesium (1.6 g) in anhydrous Et2O (16 mL) under a Nitrogen atmosphere. At the end of the dropping, benzene (120 mL) was added and the Et2O eliminated with a Nitrogen flux. Then, a solution of 3,5-dichlorobenzonitrile (4 g) in benzene (48 mL) was added and the mixture was heated to reflux for 3 hours. The solution was cooled to 0° C. and a 6N hydrochloric acid solution was added and the mixture was stirred overnight at r.t. Water and Et2O were added and the layers were separated. The organic phase was washed with a saturated sodium hydrogen carbonate solution and brine, dried and concentrated in vacuo. The residue was purified by flash chromatography (CH/AcOEt 95:5) to give the title compound (2.55 g) as an orange oil.
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Synthesis routes and methods III

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814 g (4 mol) of 4-acetyl-2,6-dichloroaniline, prepared according to patent DD 273,435 of the 15/11/1989, are recrystallised from a mixture of 1200 ml of concentrated hydrochloric acid and 5200 ml of concentrated acetic acid. After cooling to 0° C., a solution of 290 g (4.2 mol) of sodium nitrite in 770 ml of water is run in in a thin stream. After 2 h 30 at this temperature, the solution is run onto 2200 ml of a 50% solution of hypophosphorous acid in water at 5° C. At the end of the addition, the mixture is left to return to room temperature, 10 l of water are then added and the aqueous phase is extracted with dichloromethane. After drying of the separated organic phase, and concentration and distillation of the crude product, there are obtained 591 g (yield 70%, boiling point: 91-95° C. at 1 mm Hg) of (3,5-dichloro)phenyl-ethanone in the form of a pale yellow liquid.
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Synthesis routes and methods IV

Procedure details

To the product from step A (5.42 g, 23.2 mmol) in 100 mL of tetrahydrofuran was added methylmagnesium bromide (11.6 mL, 34.8 mmol) drop-wise. After stirring at ambient temperature for 25 min, 1N hydrochloric acid was added and the mixture extracted with two portions of ethyl acetate. The combined organic layers were dried over magnesium sulfate and concentrated in vacuo to provide the title compound which was used without further purification. 1H NMR (500 MHz, CDCl3) δ: 7.84 (d, J=1.9 Hz, 2H); 7.58 (d, J=1.8 Hz, 1H); 2.63 (s, 3H).
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Synthesis routes and methods V

Procedure details

3,5-Dichlorobenzoic acid (19,10 g, 100 mmol) was dissolved in dry THF (165 mL) and cooled to 0° C. in an ice bath. With vigorous stirring, 138 mL (210 mmol) of methyl lithium (1.6 M in diethyl ether) was added dropwise over a period of 30 min via syringe. After 1 hour the mixture was poured into ice-water (500 mL). The aqueous phase was extracted with diethyl ether (4×50 mL). The combined organic phases were washed with saturated aqueous sodium hydrogen carbonate (2×50 mL) and saturated aqueous sodium chloride (2×50 mL). The organic phase was dried (magnesium sulphate), filtered and the solvent was removed in vacuo. This afforded 17.06 g of the title compound containing 18% by weight of 2-(3,5-dichlorophenyl)propan-2-ol. This compound was used in the next step without further purification.
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100 mmol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3',5'-Dichloroacetophenone
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